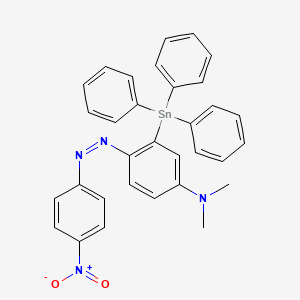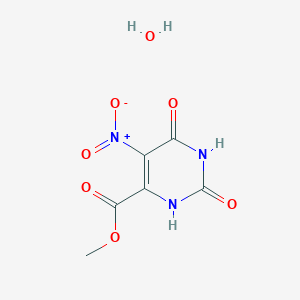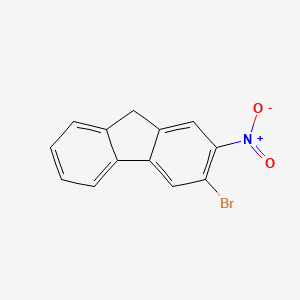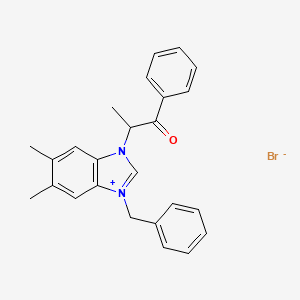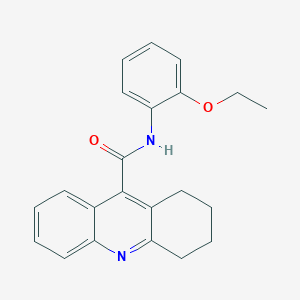
3-(Phenyl(3,5-xylyl)phosphino)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is an organic compound with the molecular formula C17H19O2P It is a phosphine derivative, characterized by the presence of a phenyl group and a 3,5-xylyl group attached to a phosphino moiety, which is further connected to a propionic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the reaction of 3,5-dimethylphenylmagnesium bromide with dichlorophenylphosphine to form the phosphine ligand.
Coupling with Propionic Acid: The phosphine ligand is then coupled with 3-bromopropionic acid under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenyl(3,5-xylyl)phosphino)propionic acid can undergo various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The phenyl and xylyl groups can participate in electrophilic aromatic substitution reactions.
Complexation: The phosphine group can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Complexation: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Complexation: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
3-(Phenyl(3,5-xylyl)phosphino)propionic acid has several scientific research applications:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid largely depends on its role as a ligand in coordination chemistry. The phosphine group coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex. This coordination can facilitate various catalytic processes, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl(3,5-xylyl)phosphinic acid
- 3-(3,4-Dimethoxy-phenyl)-propionic acid
- 3-(2-(3,4-Dimethoxy-phenyl)-acetylamino)-propionic acid
Uniqueness
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is unique due to the presence of both phenyl and 3,5-xylyl groups attached to the phosphino moiety, which provides distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable compound in materials science research.
Eigenschaften
CAS-Nummer |
93872-48-1 |
|---|---|
Molekularformel |
C17H19O2P |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
3-[(3,5-dimethylphenyl)-phenylphosphanyl]propanoic acid |
InChI |
InChI=1S/C17H19O2P/c1-13-10-14(2)12-16(11-13)20(9-8-17(18)19)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
KMMRXGLKNNACLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(CCC(=O)O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
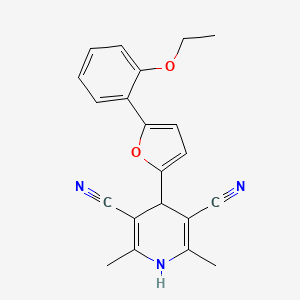

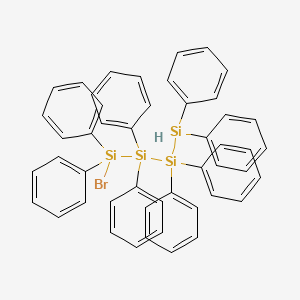
![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)




